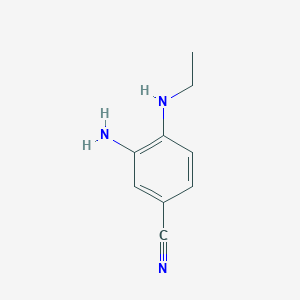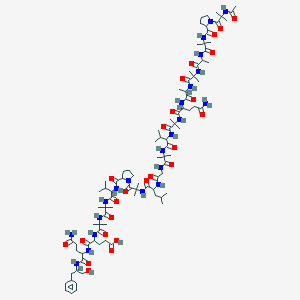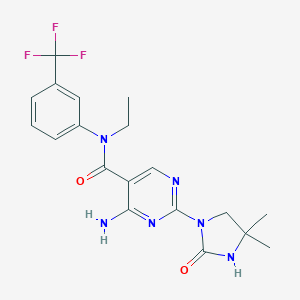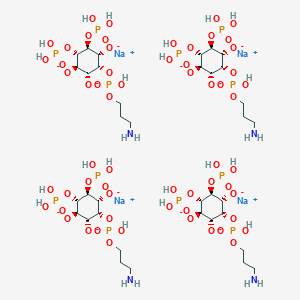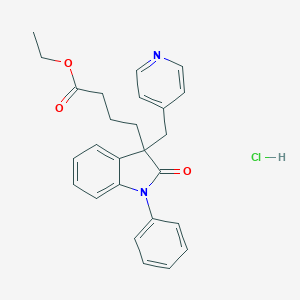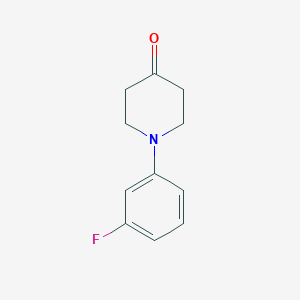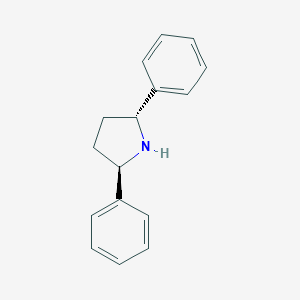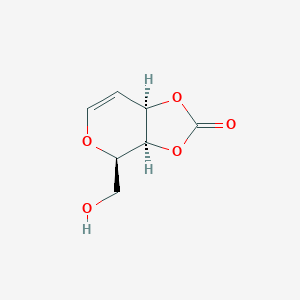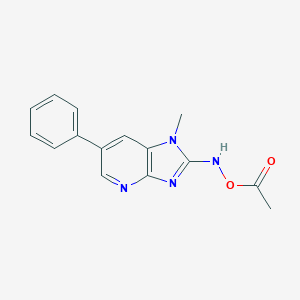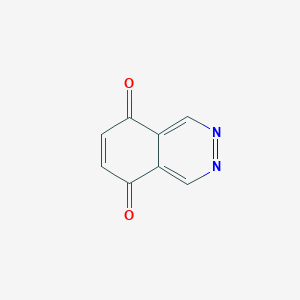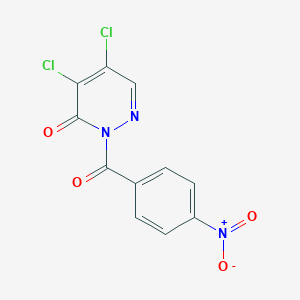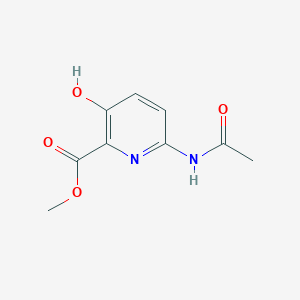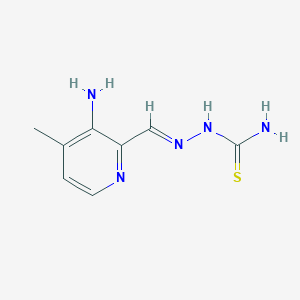
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (AMPT) is a thiosemicarbazone compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in cancer treatment. AMPT is a derivative of pyridine and is synthesized through a multi-step process involving the reaction of various chemical agents.
Mechanism Of Action
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone exerts its cytotoxic effects on cancer cells by inhibiting the enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis. By inhibiting RR, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone disrupts the production of nucleotides, which are the building blocks of DNA. This disruption ultimately leads to DNA damage and cell death.
Biochemical And Physiological Effects
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to have anti-inflammatory and antioxidant properties. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the replication of viruses, making it a potential candidate for antiviral therapy.
Advantages And Limitations For Lab Experiments
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has several advantages as a research tool. It is relatively easy to synthesize and is readily available. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are also limitations to its use. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is toxic to both cancer and normal cells, which can make it difficult to use in experiments involving cell cultures. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research involving 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. One area of interest is the development of new synthetic methods for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that are more efficient and cost-effective. Another area of interest is the identification of new targets for 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone that could enhance its efficacy in cancer treatment. Additionally, further research is needed to better understand the mechanisms of action of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone and its potential applications in other areas of medicine, such as antiviral therapy.
Synthesis Methods
The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone involves the reaction of 3-amino-4-methylpyridine-2-carboxaldehyde with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone. The synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. Research has shown that 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has cytotoxic effects on cancer cells, particularly in breast and prostate cancer. 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
CAS RN |
143621-37-8 |
|---|---|
Product Name |
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone |
Molecular Formula |
C8H11N5S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(E)-(3-amino-4-methylpyridin-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H11N5S/c1-5-2-3-11-6(7(5)9)4-12-13-8(10)14/h2-4H,9H2,1H3,(H3,10,13,14)/b12-4+ |
InChI Key |
FYAKAEANAJIHHV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(=NC=C1)/C=N/NC(=S)N)N |
SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
Canonical SMILES |
CC1=C(C(=NC=C1)C=NNC(=S)N)N |
synonyms |
3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone 3-AMPCT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)
